2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a pyrimidine core, which is a common structure in many biologically active molecules, and incorporates a thioether moiety that may enhance its pharmacological properties. The hydrochloride salt form is often utilized to improve solubility and stability in various formulations.
This compound can be classified under the category of heterocyclic compounds, specifically as a substituted pyrimidine derivative. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of the azetidine ring adds complexity and potential for unique interactions within biological systems. The compound's classification as a hydrochloride indicates it is a salt formed with hydrochloric acid, which is common for enhancing the solubility of organic compounds.
The synthesis of 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride typically involves multiple steps:
The synthetic pathway may vary based on available starting materials and desired yield. Techniques such as microwave-assisted synthesis or solvent-free conditions may be employed to enhance reaction efficiency and reduce by-products.
The molecular structure of 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride can be represented as follows:
The molecular formula is C₁₁H₁₄N₂S·HCl, indicating:
The molecular weight is approximately 240.76 g/mol.
The compound may undergo various chemical reactions typical for pyrimidine derivatives, including:
Reactions involving this compound should consider factors such as solvent choice, temperature control, and reaction time to optimize yields and minimize degradation or unwanted by-products.
The mechanism of action for 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride is not fully elucidated but is expected to involve:
Further studies are required to clarify its specific biological targets and mechanisms, potentially involving in vitro and in vivo assays.
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride has potential applications in:
The azetidine ring (4-membered nitrogen heterocycle) represents a highly strained system with unique reactivity patterns essential for advanced molecular design. Azetidines exhibit pyramidal nitrogen inversion with energy barriers (ΔG≠) of approximately 10 kcal mol-1, enabling dynamic conformational behavior critical for receptor binding in bioactive molecules. This inversion barrier facilitates molecular adaptability during biological interactions while maintaining structural integrity [1]. Thermodynamic studies confirm exceptional stability in monosubstituted azetidines during chromatography, though 3-azetidinones demonstrate marked lability and decompose at ambient temperatures [1].
Table 1: Stability and Reactivity Profiles of Azetidine Derivatives
Compound Class | Thermodynamic Stability | Key Reactivity |
---|---|---|
Azetidine | Stable to chromatography | Polymerization via azetidinium ion intermediates |
3-Azetidinones | Decomposes at RT | Ring opening/nucleophilic addition |
N-Substituted Azetidines | Varies by substituent | Living polymerization in 1,3,3-trimethyl derivatives |
Polymerization behavior reveals distinctive applications: Azetidine undergoes proton-transfer polymerization yielding branched polytrimethylenimine with 60% secondary amines, while N-alkylated variants like conidine (1-azabicyclo[4.2.0]octane) enable living polymerization with stereochemical retention. This controlled synthesis produces crystalline polymers (mp 94°C) with pharmaceutical carrier potential [1]. The electronic modulation capacity of azetidine is evidenced by reduced amide conjugation in N-acyl derivatives versus larger heterocycles, enabling tailored electronic properties in hybrid systems like 2-((azetidin-3-ylmethyl)thio)pyrimidines [1] [4].
The inversion kinetics of azetidine nitrogen create transient chirality, exploited in asymmetric synthesis of pharmacophores. X-ray analyses confirm pyramidalization in derivatives like (S)-1-nitrosoazetidine-2-carboxylic acid, demonstrating ring puckering adaptability essential for target binding [1]. This flexibility permits optimal positioning of the azetidinylmethylthio linker in the target compound for interactions with biological targets.
Azetidine’s higher basicity versus larger N-heterocycles facilitates salt formation (e.g., hydrochloride derivatives) for improved solubility. Stability during flash chromatography enables purification of hybrid systems, though 3-substituted variants require low-temperature handling. The polymerization propensity is mitigated through N-quaternization, a strategy employed in stabilizing the azetidinylmethylthio linkage in the target pyrimidine compound [1].
The 4,6-dimethylpyrimidine component provides a rigid planar framework with hydrogen-bonding capacity, while the thioether linker (CH2S) enables free rotation for spatial orientation of the azetidine pharmacophore. This configuration merges electronic modulation (pyrimidine) with conformational flexibility (thioether-azetidine), creating versatile bioactive scaffolds. 4,6-Disubstituted pyrimidines exhibit characteristic 1H NMR patterns: dimethylpyrimidine protons resonate at δ 2.33-2.60 ppm (CH3) and 6.85 ppm (C5-H), providing diagnostic signatures for hybrid compound characterization [6].
Table 2: Spectroscopic Signatures of Key Structural Motifs
Structural Element | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
---|---|---|
4,6-Dimethylpyrimidine | 2.33-2.60 (s, 6H, CH3), 6.85 (s, 1H, C5-H) | 23.8-24.5 (CH3), 115.5 (C5), 168.0-172.0 (C2,C4,C6) |
Azetidin-3-yl | 3.00-3.60 (m, 4H, CH2N), 4.15-4.45 (m, 1H, CHN) | 35.2-37.5 (CH2N), 58.0-62.0 (CHN) |
CH2S Linker | 3.50-3.85 (m, 2H, SCH2) | 32.8-35.0 (SCH2) |
The electron-donating methyl groups at pyrimidine C4/C6 positions increase ring electron density, enhancing nucleophilic substitution at C2 and thioether formation efficiency. This modification also elevates lipophilic character (calculated logP = 2.42 for 4,6-dimethylpyrimidine versus 1.49 for unsubstituted analog), improving membrane permeability [6]. The steric protection conferred by methyl groups impedes metabolic degradation at these positions, a key advantage in drug design applications observed in p97/VCP ATPase inhibitors featuring dimethylpyrimidine cores [5].
The methylene-thioether bridge (azetidinyl-CH2-S-pyrimidine) enables rotational freedom (0 rotatable bonds by iLOGP) while maintaining electronic communication between heterocycles. This linkage demonstrates metabolic stability versus oxygen analogs, resisting cytochrome P450 oxidation (predicted non-inhibition of CYP2C9/CYP2D6). Computational analysis confirms moderate skin permeation (log Kp = -5.33 cm/s), suggesting transdermal delivery potential [6]. In the hydrochloride salt form, the protonated azetidine nitrogen forms an intramolecular electrostatic interaction with the pyrimidine nitrogen, stabilizing the bioactive conformation [5] [9].
The strategic fusion of nitrogen heterocycles evolved from early psychoactive phenethylamine-piperidine hybrids (e.g., 2,5-dimethoxyphenylpiperidines) into targeted therapeutics. These systems demonstrated that conformational restraint via heterocyclic bridging enhances receptor selectivity—phenylpiperidine 6eu showed 9-fold 5-HT2AR/5-HT2CR selectivity versus unselective phenethylamine precursors [8]. This principle directly informed azetidine-pyrimidine hybrids where the compact azetidine constrains spatial positioning of the cationic nitrogen center.
Patent analyses reveal escalating interest: AU2017341723B2 details androgen receptor degraders incorporating azetidine-amino pyrimidines (2017), while WO2015089218A1 claims p97/VCP ATPase inhibitors with 4,6-dimethylpyrimidine-azetidine conjugates (2015) [4] [5]. These systems exploit the azetidine’s pseudo-ring formation capability via intramolecular hydrogen bonding, observed in crystalline (2S,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine derivatives [9]. The target compound extends this approach through thioether-enabled conformational flexibility unavailable in earlier carbon-linked hybrids.
Table 3: Evolution of Hybrid Heterocyclic Systems in Pharmaceutical Patents
Patent/Publication | Hybrid System | Therapeutic Target | Innovation |
---|---|---|---|
WO2015089218A1 (2015) | 4,6-Dimethylpyrimidine-azetidine | p97/VCP ATPase | Metabolic stability via methyl substitution |
AU2017341723B2 (2017) | Azetidine-amino pyrimidine | Androgen receptor | Targeted protein degradation |
US7538122B2 (2009) | Azetidine-spiropiperidines | CCR5 (HIV/AIDS) | Conformational restraint for receptor specificity |
Three key principles emerge from historical hybrid systems:
These principles converge in 2-((azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride, where the compact azetidine (4-membered) replaces larger piperidines in earlier analogs, the thioether linker improves metabolic stability over oxygen analogs, and the chiral azetidine C3 position enables enantioselective synthesis [3] [7] [10]. This evolution exemplifies rational heterocycle hybridization for next-generation therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7